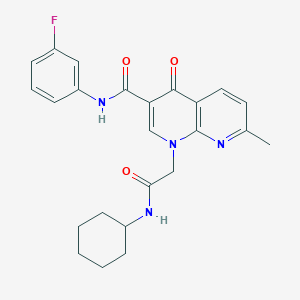

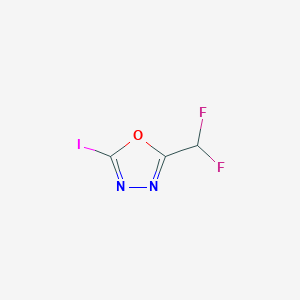

![molecular formula C10H17N3OS B2708029 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-25-4](/img/structure/B2708029.png)

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine” is a chemical compound. Its IUPAC name is 4-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-thiazol-2-ylamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12) .Aplicaciones Científicas De Investigación

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and analyzed for their biological activities. Some compounds demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against Staphylococcus epidermidis. Additionally, a compound exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy application with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Multi-stimuli Responsive Materials

Research into novel V-shaped molecules, including half-cut cruciforms, has demonstrated their application as security ink due to their morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. This suggests potential uses in security and authentication technologies (Lu & Xia, 2016).

Carbon Monoxide Source in Organic Synthesis

Dimethylformamide has been used as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides. This method, involving amines such as morpholine, provides a convenient alternative for carbonylation reactions, especially for small-scale operations where the use of carbon monoxide gas is impractical (Wan et al., 2002).

Domino Reactions for Compound Synthesis

The domino reactions involving morpholine and 1,3-thiazolidinedione have led to the synthesis of dihydrothiophene derivatives, showcasing the versatility of these reactions in producing complex molecules for potential pharmaceutical applications (Sun et al., 2009).

Synthesis and Structural Analysis

The synthesis and crystallographic analysis of unsymmetrical 1,2,4,5-tetrazine derivatives, including morpholine-connected compounds, have provided insights into their molecular structures, stability, and potential reactivity. These compounds display interesting properties due to their π–π interactions and hydrogen bonding capabilities (Xu et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCBPPBLHVYLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

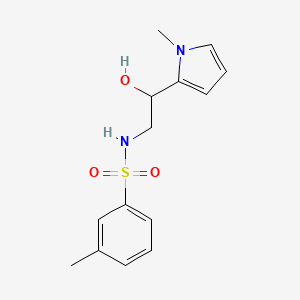

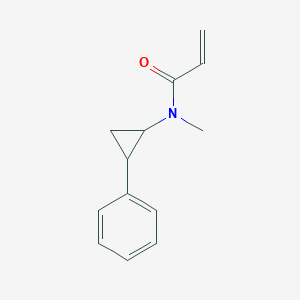

![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)

![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)

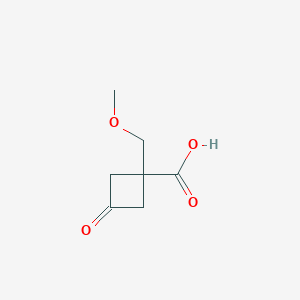

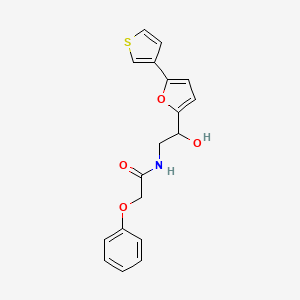

![1-[[(3S,5R)-3-(Hydroxymethyl)-5-methylmorpholin-3-yl]methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2707953.png)

![5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)

![4-(3,5-Difluorophenyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2707956.png)

![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)

![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)